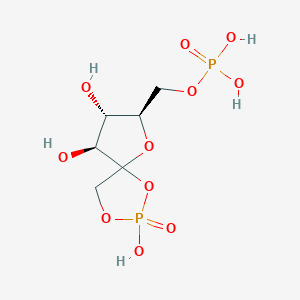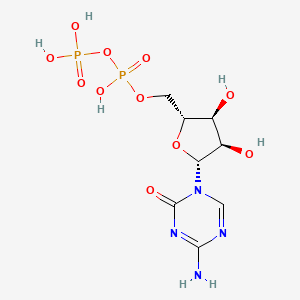![molecular formula C22H26ClFO3 B1147167 (8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 1356190-17-4](/img/structure/B1147167.png)
(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C22H26ClFO3 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- Betamethasone-21-pentanoate methanol solvate : This research examines the crystal structure of a compound similar to the one , focusing on the hydrogen bonding and molecular interactions within the crystal. Such studies are crucial for understanding the physical and chemical properties of compounds for scientific applications (Suitchmezian, Jess, & Näther, 2007).
Structural Derivatives and Analogs
9α-Bromo analog of beclometasone dipropionate monohydrate : This study investigates a structural analog of the compound, providing insights into the impact of specific atomic substitutions on the overall molecular structure and its properties, which is vital for designing new compounds with desired characteristics (Ketuly, Hadi, & Ng, 2009).
2-Bromobeclometasone dipropionate : Similar to the above, this research focuses on another structural derivative, emphasizing the importance of studying various derivatives for comprehensive understanding and potential applications in scientific research (Ketuly, Hadi, & Ng, 2009).
Chemical Reactions and Rearrangements
Trichloroacetic acid-induced rearrangement of steroids : This paper presents a study on the chemical rearrangement of steroids, shedding light on reaction pathways and transformations that such compounds can undergo, which is critical for synthetic chemistry and drug design (Britten & Njau, 1976).
Synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones : This research explores synthetic methods for creating complex molecular structures related to the compound , highlighting the synthetic versatility and potential applications in material science or pharmaceuticals (Han, Zhang, & Wang, 2005).
Fluorescence Studies
- Nature of acid-induced fluorescence of 17alpha-methyltestosterone : This paper examines the fluorescence properties of a related compound, providing insights into its photophysical properties, which could be important for developing fluorescence-based assays or sensors (Njau, 1977).
Crystallography and Molecular Interactions
- 5,22-Stigmastadien-3β-yl p-toluenesulfonate : This study offers detailed insights into the molecular structure and interactions within the crystal lattice of a related compound, contributing to the understanding of molecular geometry and potential applications in crystal engineering (Ketuly et al., 2010).
Carcinogenicity and Mutagenicity Studies
- Carcinogenicity and mutagenicity of some alkoxy cyclopenta[a]phenanthren-17-ones : This research explores the carcinogenic and mutagenic properties of compounds structurally related to the one , underlining the importance of understanding the biological interactions and potential hazards of such compounds (Bhatt, Hadfield, & Coombs, 1982).
Properties
| 1356190-17-4 | |
Molecular Formula |
C22H26ClFO3 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26ClFO3/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,24)18(27)10-20(16,2)19(12)17(26)11-23/h6-7,9,15-16,18,27H,4-5,8,10-11H2,1-3H3 |
InChI Key |
YWRGNRUKHBYFTD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CCl |
SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CCl |
Canonical SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)


![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)



